molecular formula C8H9ClN2O B8782788 4-Chloro-6-(1-ethoxyvinyl)pyrimidine

4-Chloro-6-(1-ethoxyvinyl)pyrimidine

Cat. No. B8782788
M. Wt: 184.62 g/mol
InChI Key: KZZVPLCORFELLU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Chloro-6-(1-ethoxyvinyl)pyrimidine is a useful research compound. Its molecular formula is C8H9ClN2O and its molecular weight is 184.62 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-Chloro-6-(1-ethoxyvinyl)pyrimidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Chloro-6-(1-ethoxyvinyl)pyrimidine including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C8H9ClN2O

Molecular Weight

184.62 g/mol

IUPAC Name

4-chloro-6-(1-ethoxyethenyl)pyrimidine

InChI

InChI=1S/C8H9ClN2O/c1-3-12-6(2)7-4-8(9)11-5-10-7/h4-5H,2-3H2,1H3

InChI Key

KZZVPLCORFELLU-UHFFFAOYSA-N

Canonical SMILES

CCOC(=C)C1=CC(=NC=N1)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

4,6-Dichloropyrimidine (1.0 g, 6.71 mmol), bis(triphenylphosphine)palladium(II) chloride (0.094 g, 0.134 mmol) and tributyl[1-(ethyloxy)ethenyl]stannane (2.449 mL, 7.25 mmol) were added together in DMF (25 mL) and the resulting mixture was heated at 80° C. under argon for 18 hours. The reaction mixture was allowed to cool to room temperature and poured into an aqueous solution of potassium fluoride (5.7 g in 57 mL water). Diethyl ether (80 mL) was added and the solid was filtered, washed with diethyl ether (×2) and discarded. The filtrate was separated and the organic layer was washed with water, dried under magnesium sulfate and evaporated under reduced pressure. The residue was purified by column chromatography (Biotage SP4) eluting with a gradient of 0-20% ethyl acetate and iso-hexane. Product containing fractions were combined and evaporated under reduced pressure to give the title compound as a white solid (564 mg);
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
2.449 mL
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
0.094 g
Type
catalyst
Reaction Step One
Quantity
57 mL
Type
reactant
Reaction Step Two
Quantity
80 mL
Type
reactant
Reaction Step Three

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